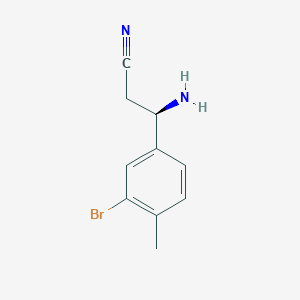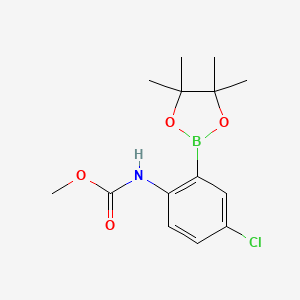
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate is a chemical compound with a complex structure that includes a boronate ester and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate typically involves the reaction of 4-chloro-2-bromophenyl isocyanate with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and hydrolysis reactions.
Solvents: Organic solvents like THF, dichloromethane, and ethanol are commonly used.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Amines: Formed through hydrolysis of the carbamate group.
Substituted Phenyl Derivatives: Formed through substitution reactions.
科学的研究の応用
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets such as enzymes and receptors.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate is unique due to the presence of both a boronate ester and a carbamate group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Additionally, its potential bioactivity and applications in various fields of research further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C14H19BClNO4 |
|---|---|
分子量 |
311.57 g/mol |
IUPAC名 |
methyl N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)10-8-9(16)6-7-11(10)17-12(18)19-5/h6-8H,1-5H3,(H,17,18) |
InChIキー |
JTMRVWLWGXQBTA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


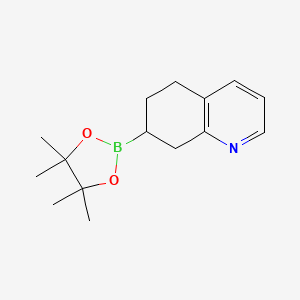
![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)

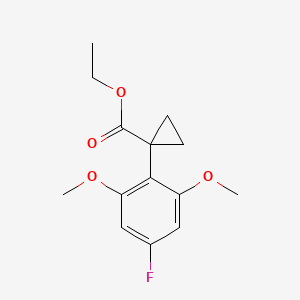
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)
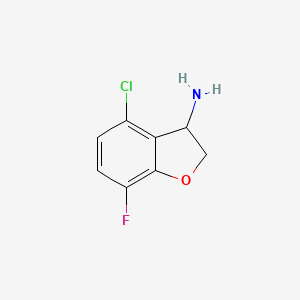

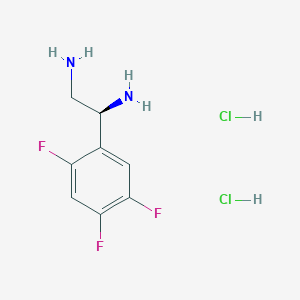
![6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)
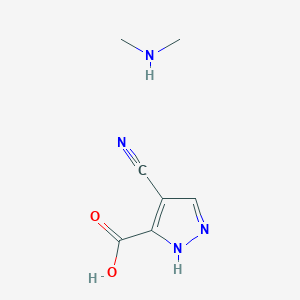
![(1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054817.png)
